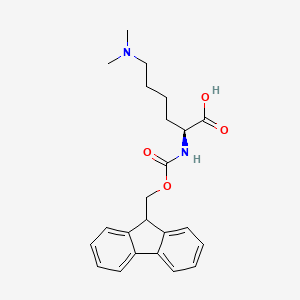
Fmoc-Lys(Me2)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Lys(Me2)-OH, also known as N-(9-fluorenylmethoxycarbonyl)-N,N-dimethyl-L-lysine, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino group, allowing for the stepwise construction of peptides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Me2)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved through a reaction with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The dimethylation of the lysine side chain is carried out using formaldehyde and a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis allows for efficient separation of intermediates and minimizes the need for extensive purification steps .
化学反应分析
Types of Reactions
Fmoc-Lys(Me2)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using piperidine, revealing the free amino group for further peptide coupling.
Coupling Reactions: The free amino group can react with activated carboxyl groups of other amino acids to form peptide bonds.
Substitution Reactions: The dimethylated lysine side chain can participate in substitution reactions, although this is less common.
Common Reagents and Conditions
Major Products Formed
The primary products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions .
科学研究应用
Chemistry
Fmoc-Lys(Me2)-OH is extensively used in the synthesis of complex peptides and proteins. Its incorporation into peptide sequences allows for the study of protein-protein interactions and the development of peptide-based drugs .
Biology
In biological research, this compound is used to create peptides that can act as enzyme substrates or inhibitors. These peptides are valuable tools for studying enzyme kinetics and mechanisms .
Medicine
The compound is used in the development of therapeutic peptides, which can target specific proteins involved in diseases. This has applications in cancer therapy, infectious diseases, and metabolic disorders .
Industry
This compound is used in the production of peptide-based materials, such as hydrogels, which have applications in drug delivery and tissue engineering .
作用机制
The mechanism of action of Fmoc-Lys(Me2)-OH in peptide synthesis involves the protection and deprotection of the amino group, allowing for the stepwise assembly of peptides. The Fmoc group protects the amino group during coupling reactions and is removed to reveal the free amino group for subsequent reactions . The dimethylated lysine side chain can influence the peptide’s conformation and interactions, affecting its biological activity .
相似化合物的比较
Similar Compounds
Fmoc-Lys(ivDde)-OH: This variant has an ivDde protecting group on the lysine side chain, allowing for orthogonal deprotection and selective modification.
Fmoc-Lys(5-Fam)-OH: This compound includes a fluorescent group, making it useful for studying peptide interactions and localization.
Uniqueness
Fmoc-Lys(Me2)-OH is unique due to its dimethylated lysine side chain, which can enhance the hydrophobicity and stability of peptides. This modification can influence the peptide’s biological activity and interactions, making it a valuable tool in peptide research and development .
属性
分子式 |
C23H28N2O4 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
(2S)-6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C23H28N2O4/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27)/t21-/m0/s1 |
InChI 键 |
DCFIJZOUZZCQOO-NRFANRHFSA-N |
手性 SMILES |
CN(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


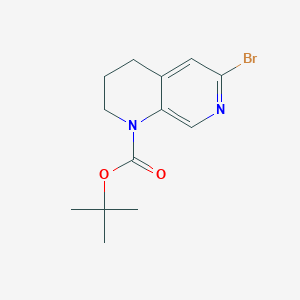

![6',7'-Dihydrospiro[cyclobutane-1,8'-pyrazolo[1,5-a]azepin]-4'(5'H)-one](/img/structure/B13326813.png)
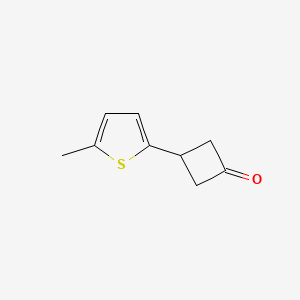

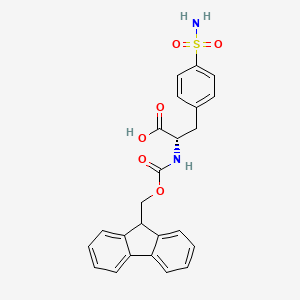
![(1,9-Dioxaspiro[5.5]undecan-4-yl)methanamine](/img/structure/B13326828.png)

![[5-(Butan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13326845.png)

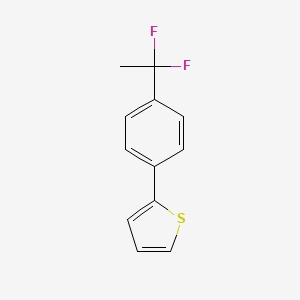

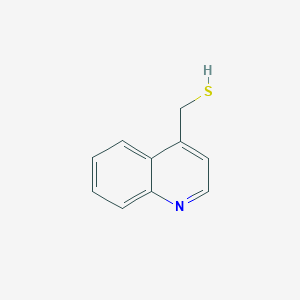
![3A,6a-dimethylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13326864.png)
